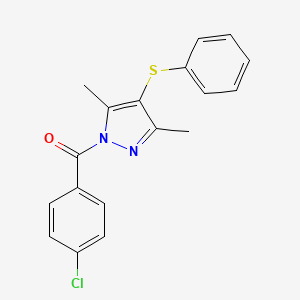
1-(4-chlorobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related pyrazole compounds often involves one-pot synthesis methods, where phenylhydrazine, a dicarboxylate, and a benzoyl chloride react in a suitable solvent under reflux conditions to yield the target compound in good yield. For instance, a related compound, methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate, was synthesized efficiently by reacting phenyl hydrazine, dimethyl acetylenedicarboxylate, and 4-chlorobenzoyl chloride in dichloromethane under reflux, showcasing the general approach towards pyrazole synthesis (Khan & White, 2012).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using spectroscopic methods and confirmed by X-ray diffraction analysis. For example, the aforementioned compound's structure was confirmed by single crystal X-ray diffraction, revealing an orthorhombic system. Such analyses are crucial for determining the exact arrangement of atoms within the molecule and for understanding how this structure contributes to its properties and reactivity (Khan & White, 2012).
Chemical Reactions and Properties
Pyrazole derivatives participate in various chemical reactions, reflecting their rich chemistry. These reactions include cyclocondensation and annulation methods, where specific substituents on the pyrazole ring influence the reaction pathways and the properties of the resulting compounds. Spectroscopic techniques such as NMR, mass, UV-Vis, and CHN analysis play a key role in characterizing these compounds and their reaction products (Naveen et al., 2021).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility and crystallinity, are influenced by their molecular structure. For instance, the crystal packing and solubility can be affected by the presence of substituents on the pyrazole ring, which can lead to varied applications in materials science and pharmaceuticals (Naveen et al., 2021).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, including reactivity and stability, are determined by their molecular structure. Studies involving DFT calculations, spectroscopic analysis, and reaction mechanism exploration provide insights into the electronic structure, reactivity, and potential applications of these compounds in various fields (Naveen et al., 2021).
科学的研究の応用
Antibacterial and Antitumor Activities
Pyrazole derivatives have been synthesized and evaluated for their antibacterial and antitumor activities. For instance, Schiff bases derived from aminophenazone containing the pyrazole ring have shown moderate to good antibacterial activity against strains such as Escherichia coli, Staphylococcus aureus, Salmonella typhimurium, and Streptococcus pyogenes (Asiri & Khan, 2010). Additionally, certain polysubstituted thiazole and derived thiazolo[4, 5‐d]pyrimidine systems containing the 1H‐pyrazole ring have exhibited a broad spectrum of antitumor activity against tested tumor cell lines, with some compounds showing high selectivity towards specific cancer cell lines (Fahmy, Rostom, & Bekhit, 2002).
Antimicrobial Agents
Novel pyrazole derivatives have also been identified as potential promising anti-inflammatory antimicrobial agents. These compounds have been synthesized and evaluated for their antimicrobial activities, showing potential as targets for critical applications in pharmacology (Bekhit, Ashour, & Guemei, 2005).
Synthesis of Metal Complexes
Pyrazole derivatives have been used in the synthesis of metal complexes, such as platinum(II) and palladium(II) complexes, with (N,N') and (C,N,N')- ligands. These complexes have been investigated as anticancer and antimalarial agents, demonstrating the versatility of pyrazole derivatives in contributing to the development of novel therapeutic agents (Quirante et al., 2011).
特性
IUPAC Name |
(4-chlorophenyl)-(3,5-dimethyl-4-phenylsulfanylpyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS/c1-12-17(23-16-6-4-3-5-7-16)13(2)21(20-12)18(22)14-8-10-15(19)11-9-14/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTVMWFSYPPYLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=C(C=C2)Cl)C)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(3-phenylpropanoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5503637.png)


![2-{[4-(cyclohexylcarbonyl)-1-piperazinyl]carbonyl}-8-fluoroquinoline](/img/structure/B5503650.png)
![4-{[4-(2,3-dihydro-1H-inden-1-ylacetyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5503651.png)
![N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5503661.png)
![N'-[2-(4-chlorophenyl)-4-quinazolinyl]-N,N-dimethyl-1,2-ethanediamine](/img/structure/B5503664.png)
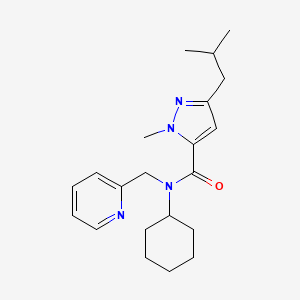
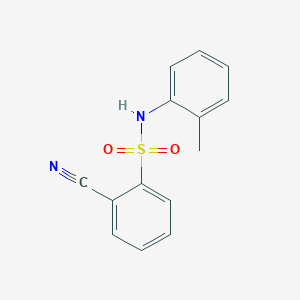
![4-isopropyl-2-[4-(4-methoxybutyl)piperazin-1-yl]pyrimidine](/img/structure/B5503687.png)
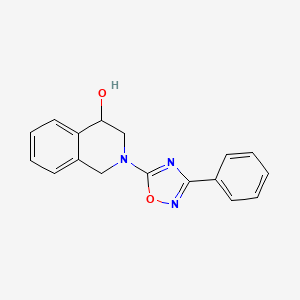
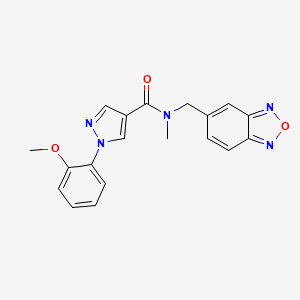
![4-{3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine](/img/structure/B5503703.png)